2-Butyl-5-phenylpyridine
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Overview
Description
2-Butyl-5-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of butyl and phenyl groups in this compound makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-5-phenylpyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with butyl and phenyl substituents under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, Lewis acid catalysts.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-Butyl-5-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Butyl-5-phenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate various transformations. The compound’s structure allows it to participate in C-H bond activation, oxidative addition, and reductive elimination processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the butyl group.
2-Butylpyridine: Similar in structure but lacks the phenyl group.
5-Phenylpyridine: Similar in structure but lacks the butyl group.
Uniqueness
2-Butyl-5-phenylpyridine is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
78313-70-9 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-butyl-5-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-2-3-9-15-11-10-14(12-16-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3 |
InChI Key |
QCVZSQOETGLNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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